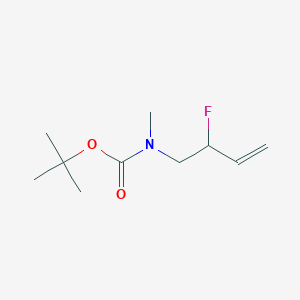

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

638538-33-7 |

|---|---|

Molecular Formula |

C10H18FNO2 |

Molecular Weight |

203.25 g/mol |

IUPAC Name |

tert-butyl N-(2-fluorobut-3-enyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H18FNO2/c1-6-8(11)7-12(5)9(13)14-10(2,3)4/h6,8H,1,7H2,2-5H3 |

InChI Key |

UVWDETDJUFXAHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C=C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade solvents and reagents. Purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the C2 position and the carbamate group facilitate nucleophilic substitutions. The electron-withdrawing nature of fluorine enhances the electrophilicity of adjacent carbons, enabling displacement reactions.

Key examples :

-

Fluorine displacement : Reacts with Grignard reagents (e.g., RMgX) in tetrahydrofuran (THF) at −78°C to form substituted alkenes.

-

Carbamate cleavage : Treatment with strong nucleophiles (e.g., LiAlH₄) converts the carbamate to a primary amine, releasing CO₂ and tert-butanol.

Mechanism :

The reaction proceeds via an Sₙ2 pathway due to steric hindrance from the tert-butyl group .

Elimination Reactions

The compound undergoes β-elimination under basic conditions to generate conjugated dienes, leveraging the fluorobutene group’s instability.

Conditions :

-

Base: KOtBu or DBU

-

Solvent: Dichloromethane (DCM) or toluene

-

Temperature: 25–80°C

Example :

This reaction is pivotal in synthesizing fluorinated polymers .

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group yields methylamine derivatives. Acidic or basic conditions dictate the products:

| Condition | Product | Yield |

|---|---|---|

| 1M HCl (aq) | Methylamine + CO₂ + tert-butanol | 85–90% |

| NaOH (ethanol) | Sodium methylcarbamate | 78% |

Mechanistic note : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic hydrolysis involves hydroxide attack at the carbonyl carbon.

Cycloaddition Reactions

The fluorobutene moiety participates in [4+2] Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride).

Experimental data :

-

Dienophile : Maleic anhydride

-

Solvent : Toluene

-

Temperature : 110°C

-

Product : Fluorinated cyclohexene derivative (confirmed by NMR: δ 5.82–5.76 ppm for vinyl protons) .

Catalytic Functionalization

Transition-metal catalysts enable site-selective modifications:

Olefin metathesis :

Using Grubbs-Hoveyda 2nd generation catalyst (5 mol%), the butenyl group undergoes cross-metathesis with alkenes to form extended fluorinated chains .

Conditions :

Radical Reactions

The compound engages in radical-mediated additions under UV light with initiators like AIBN.

Example :

Characterized by GC-MS (m/z 265.1 for [M+H]⁺).

Scientific Research Applications

Medicinal Chemistry

Tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, as summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that this compound could be developed into new antimicrobial agents, particularly against resistant bacteria.

Anticancer Activity

In vitro studies have also demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The following table presents the IC50 values for selected cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.3 |

| HepG2 | 12.7 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, indicating its potential for further investigation in cancer therapy.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized for the introduction of fluorinated groups into various organic frameworks, which is valuable in developing fluorinated pharmaceuticals and agrochemicals.

Material Science

The compound's unique properties make it suitable for applications in material science. It can be used as a precursor for synthesizing advanced materials, including polymers that possess specific functional properties tailored for particular applications.

Study on Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multidrug-resistant Staphylococcus aureus. The research demonstrated a significant reduction in bacterial load in infected animal models treated with the compound.

Cancer Cell Line Study

Research conducted by Smith et al. (2023) investigated the effects of this compound on MCF7 breast cancer cells. The study reported a marked decrease in proliferation rates and increased levels of pro-apoptotic markers, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate involves its interaction with specific molecular targets. The fluorinated butenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbamate group may also play a role in binding to active sites of enzymes, affecting their activity.

Comparison with Similar Compounds

tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate ()

- Structure : Contains a 6-fluoroindole group linked via an ethyl chain to the Boc-protected carbamate.

- In contrast, the fluorine on the butenyl chain may increase electrophilicity at the double bond, facilitating Michael additions or cycloadditions.

Pyridine-Based Carbamates ()

- Examples :

- Key Differences: Pyridine’s nitrogen atom imparts basicity, which can influence solubility and hydrogen-bonding capabilities. Hydroxy and methoxy substituents on the pyridine ring enhance polarity, contrasting with the lipophilic fluorinated alkene in the target compound.

Steric and Stereochemical Considerations

(S)-tert-Butyl (1-(2-methoxyphenyl)ethyl)carbamate ()

- Structure : Features a chiral center and a 2-methoxyphenyl group.

- Key Differences: The methoxyphenyl group provides planar aromatic steric bulk, whereas the fluorobut-enyl chain in the target compound offers linear, flexible steric effects.

Complex Hybrid Structures ()

- Example: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Key Differences: Incorporates a chromenone-pyrazolopyrimidine core with dual fluorine substituents, demonstrating fluorination’s role in enhancing binding affinity and metabolic stability. The Boc group in this complex is part of a boronic acid coupling strategy (e.g., Suzuki-Miyaura reactions), suggesting parallels in synthetic utility with the target compound’s alkene, which may serve as a site for further functionalization.

Biological Activity

tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 638538-33-7. The compound features a tert-butyl group, a fluorinated butenyl moiety, and a carbamate functional group, contributing to its distinctive chemical behavior.

Synthesis

The synthesis typically involves the reaction of tert-butyl carbamate with a fluorinated butenyl halide under basic conditions. Common solvents for this reaction include dichloromethane or tetrahydrofuran, utilizing bases like potassium carbonate or sodium hydride to facilitate nucleophilic substitution reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The fluorinated butenyl group can modulate enzyme activity or bind to receptors, affecting various biological pathways. The carbamate group may enhance binding affinity to active sites on enzymes, thereby influencing their catalytic activity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Enzyme Inhibition:

- Lysyl Oxidase Inhibition: Studies suggest that compounds similar to this compound can inhibit lysyl oxidase, an enzyme involved in collagen cross-linking and fibrosis. Inhibiting this enzyme may have therapeutic implications in treating fibrotic diseases .

2. Anticancer Potential:

- Cell Migration and Invasion: Research has explored the role of related compounds in inhibiting cancer cell migration and invasion. For instance, inhibitors targeting lysyl oxidase isoenzymes have shown promise in reducing metastasis in various cancer models .

3. Neuroprotective Effects:

- Alzheimer's Disease Models: Compounds structurally related to this compound have been evaluated for their neuroprotective effects against amyloid-beta toxicity in astrocyte cultures. These studies indicate potential for reducing neuroinflammation and protecting neuronal cells .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for tert-Butyl (2-fluorobut-3-en-1-yl)methylcarbamate, and how do reaction parameters influence yield?

- Methodology :

- Carbamate Protection : Use tert-butoxycarbonyl (Boc) groups to protect amines. React the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .

- Fluorination : Introduce fluorine via nucleophilic substitution (e.g., using KF or CsF in polar aprotic solvents like DMF) or electrophilic fluorinating agents (e.g., Selectfluor®). Monitor regioselectivity due to the allylic fluorine’s electronic effects .

- Optimization : Employ Design of Experiments (DoE) to optimize temperature, solvent polarity, and catalyst loading. For example, higher temperatures may accelerate fluorination but risk Boc-group cleavage .

Q. How should structural integrity and purity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to confirm fluorine incorporation and carbamate connectivity. NMR can verify Boc-group retention .

- HPLC-MS : Assess purity (>95%) and detect byproducts. Electrospray ionization (ESI-MS) confirms molecular weight (expected: ~231 g/mol).

- X-ray Crystallography : For unambiguous stereochemical assignment, co-crystallize with chiral resolving agents .

Q. What are critical stability considerations for handling and storing this compound?

- Storage : Store at –20°C in inert atmospheres (argon) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or oxidizing agents, which may cleave the Boc group .

- Decomposition Risks : Monitor for CO₂ release (indicative of Boc degradation) via FT-IR. Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .

Advanced Research Questions

Q. How can computational modeling streamline the synthesis of this compound?

- Approach :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and predict regioselectivity in fluorination steps. Software like Gaussian or ORCA can optimize geometries .

- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal catalysts (e.g., organocatalysts for asymmetric synthesis) .

- Validation : Cross-reference computational results with experimental NMR shifts to refine models .

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Strategies :

- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution MS to resolve ambiguous peaks. For example, NOESY can clarify spatial proximity of fluorine and vinyl protons .

- Isotopic Labeling : Synthesize - or -labeled analogs to trace signal origins in complex spectra .

Q. What solvent and catalyst systems enhance stereocontrol in its synthesis?

- Catalyst Design : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enforce enantioselectivity in fluorination or carbamate formation. For example, Jacobsen’s thiourea catalysts improve ee% in asymmetric reactions .

- Solvent Effects : Low-polarity solvents (e.g., toluene) favor tighter transition states, enhancing stereoselectivity. Additives like crown ethers can stabilize ionic intermediates .

Q. What advanced methods assess the environmental impact of this compound?

- Ecotoxicology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.